Dodecenone, dimethyl- Dodecenone, dimethyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16826267
InChI: InChI=1S/C14H26O/c1-4-5-6-7-8-9-10-11-12-14(15)13(2)3/h11-13H,4-10H2,1-3H3
SMILES:
Molecular Formula: C14H26O
Molecular Weight: 210.36 g/mol

Dodecenone, dimethyl-

CAS No.:

Cat. No.: VC16826267

Molecular Formula: C14H26O

Molecular Weight: 210.36 g/mol

* For research use only. Not for human or veterinary use.

Dodecenone, dimethyl- -

Specification

Molecular Formula C14H26O
Molecular Weight 210.36 g/mol
IUPAC Name 2-methyltridec-4-en-3-one
Standard InChI InChI=1S/C14H26O/c1-4-5-6-7-8-9-10-11-12-14(15)13(2)3/h11-13H,4-10H2,1-3H3
Standard InChI Key IREZCZAGJMXSCI-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC=CC(=O)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-Dodecanone, systematically named dodecan-2-one, belongs to the ketone family, characterized by a carbonyl group (C=O\text{C=O}) bonded to two alkyl chains. Its IUPAC name reflects the 12-carbon chain (dodecane) with the ketone functional group at the second position. The structural formula is CH3(CH2)9COCH3\text{CH}_3(\text{CH}_2)_9\text{COCH}_3, and its SMILES representation is CCCCCCCCCCC(C)=O .

Synthesis and Production Methods

Industrial Synthesis

2-Dodecanone is synthesized via ketonization of carboxylic acids or oxidation of secondary alcohols. A common method involves the oxidation of dodecane derivatives, such as 2-dodecanol, using catalysts like chromium trioxide (CrO3\text{CrO}_3) or manganese dioxide (MnO2\text{MnO}_2) .

Oxidation Studies

NASA-funded research on hydrocarbon fuel oxidation identified 2-dodecanone as a byproduct of n-dodecane autoxidation. Under controlled conditions, n-dodecane absorbs oxygen to form hydroperoxides, which decompose into ketones and alcohols. For example, 64 mmol of n-dodecane absorbed 0.667 mmol of oxygen, yielding 24.8% hydroperoxides and subsequent ketones like 2-dodecanone .

Purification and Stability

Post-synthesis, 2-dodecanone is purified via vacuum distillation (1.7 kPa) to remove phosphine oxides and other byproducts. The compound remains stable at 2–8°C but may polymerize upon prolonged heating, forming dimers and trimers detectable via mass spectrometry .

Applications and Industrial Uses

Analytical Chemistry

2-Dodecanone serves as an analytical standard in gas chromatography (GC) and mass spectrometry (MS) for quantifying volatile organic compounds in biological and environmental samples. For instance, it is used to analyze essential oils from Ruta graveolens L. and hop products .

Fragrance and Flavor Industry

With a citrus-floral odor detectable at 10% concentration in dipropylene glycol, 2-dodecanone is employed in perfumes and food flavorings. Its odor threshold and compatibility with oils make it a preferred ingredient in cosmetic formulations .

Fuel and Polymer Research

In hydrocarbon fuel studies, 2-dodecanone’s role as an oxidation byproduct helps model deposit formation in engines. Its condensation products, such as dimeric alcohols (C24H48O2\text{C}_{24}\text{H}_{48}\text{O}_2), are precursors to engine deposits, necessitating additives to inhibit polymerization .

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